molecular formula C7H4BrFO B068483 3-Bromo-5-fluorobenzaldehyde CAS No. 188813-02-7

3-Bromo-5-fluorobenzaldehyde

Cat. No.: B068483
CAS No.: 188813-02-7
M. Wt: 203.01 g/mol
InChI Key: MEFQRXHVMJPOKZ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H4BrFO. It is characterized by the presence of bromine and fluorine atoms attached to a benzaldehyde ring. This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Mechanism of Action

Target of Action

It is known that the compound’s chemical reactivity is concentrated in its halogen atoms and aldehyde unit .

Mode of Action

The bromine atom on the benzene ring of 3-Bromo-5-fluorobenzaldehyde can undergo a Suzuki coupling reaction under the catalysis of palladium metal and organoboronic acid compounds . It can also undergo nucleophilic addition reactions with common nucleophiles such as formate reagents and organolithium reagents to yield corresponding benzyl alcohol derivatives .

Biochemical Pathways

The compound’s unique chemical reactivity suggests that it may play a role in the structural modification and synthesis of benzaldehyde functional organic molecules .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.74, indicating a certain degree of lipophilicity . These properties may impact the compound’s bioavailability.

Result of Action

Due to its unique chemical reactivity, it is used in the preparation of pharmaceutical intermediates and as an important raw material in organic synthesis reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is slightly soluble in water , and its reactivity can be influenced by the solvent used. It should be stored in an inert atmosphere at 2-8°C to maintain its stability. The compound is also light sensitive , indicating that exposure to light could affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-5-fluorobenzaldehyde typically involves the bromination of 5-fluorobenzaldehyde. One common method uses zinc bromide as a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzaldehyde ring .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-5-fluorobenzaldehyde is used extensively in scientific research due to its versatility:

Comparison with Similar Compounds

  • 2-Bromo-5-fluorobenzaldehyde
  • 4-Bromo-2-fluorobenzaldehyde
  • 3-Chloro-5-fluorobenzaldehyde

Comparison: 3-Bromo-5-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific carbon-carbon bonds .

Properties

IUPAC Name

3-bromo-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFQRXHVMJPOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621206
Record name 3-Bromo-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188813-02-7
Record name 3-Bromo-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluorobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3,5-dibromofluorobenzene in diethyl ether (100 cm3) at −78° C. was added n-butyl lithium (2.5 M, 8 cm3, 20 mmol) dropwise. After 30 min. the mixture was treated with DMF (20 cm3) in diethyl ether (10 cm3) and stirring was continued at −78° C. After 30 min. the mixture was quenched with dilute HCl aq., separated and the aqueous layer was extracted with EtOAc. The combined organic layers were combined, washed with water, brine, dried (MgSO4) and evaporated to give 3-fluoro-5-bromobenzaldehyde (4.0 g, 19.7 mmol, 100%) as an oil: 1H NMR (CDCl3) δ inter alia 7.50–7.53 (m, 2H), 7.82 (s, 1H) and 9.93 (m, 1H); MS (EI) m/z 202, 204 [M+].
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Synthesis routes and methods II

Procedure details

step 1—To a solution of iso-propylmagnesium chloride in THF (500 mL of a 2M solution in THF, 1.0 mol) and THF (200 mL) was added a solution of 3,5-dibromofluorobenzene (25; 200 g, 0.79 mol) in THF (100 mL) while maintaining the temperature at ca. 0 C. After rinsing with THF (3×20 mL) the mixture was aged for 2 h at ca. 0° C. and then warmed to ca. 20° C. and aged for 0.5 h. The reaction was sampled by HPLC and then cooled to ca. 0° C. DMF was added over 0.5 h while maintaining the temperature at ca. 0° C. The mixture was aged 1.5 h at ca. 0° C. and then warmed slowly to ca. 20° C. overnight. After sampling by HPLC, the mixture was diluted with heptane (200 mL) and then with a mixture of con HCl (120 mL) diluted to 360 mL with water. Con HCl (50 mL) was added to adjust the pH to <7. The organic phase was separated, washed with water (400 mL) and evaporated to dryness to afford 160.8 g (100.5%) of 28 as a yellow oil which solidified on standing.
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100.5%

Synthesis routes and methods III

Procedure details

Add dropwise a solution of 1,3-dibromo-5-fluorobenzene (12.39 mL, 98.5 mmol) in tetrahydrofuran (20 mL) to a solution of n-butyllithium (64.61 mL, 103.4 mmol, 1.6 M in hexanes) in tetrahydrofuran (55 mL) at −78° C. Stir at −78° C. for 45 minutes, add dimethylformamide (7.62 mL, 98.5 mmol), stir at −78° C. for 1.5 hours, remove cooling bath and stir 10 minutes. Add saturated aqueous ammonium chloride (150 mL) and extract with diethyl ether (2×700 mL). Wash combined organic layers sequentially with water (1×300 mL) and saturated aqueous sodium chloride (1×300 mL). Dry over magnesium sulfate and concentrate under reduced pressure. Subject residue to silica gel chromatography, eluting with 0-10% ethyl acetate in hexanes to provide the desired compound (11.05 g, 55.3%).
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55 mL
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55.3%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-fluorobenzaldehyde
Reactant of Route 2
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3-Bromo-5-fluorobenzaldehyde
Reactant of Route 3
3-Bromo-5-fluorobenzaldehyde
Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
3-Bromo-5-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-fluorobenzaldehyde

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